molecular formula C15H17NO2S B2504241 Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 627058-14-4

Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2504241
CAS No.: 627058-14-4
M. Wt: 275.37
InChI Key: JIBGKVYZZGECIN-UHFFFAOYSA-N
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Description

Regioisomerism

The substitution pattern on the thiophene ring eliminates positional isomerism for the 2-amino , 3-carboxylate , 4-phenyl , and 5-methyl groups due to fixed numbering.

Stereoisomerism

No chiral centers exist in the structure:

  • The isopropyl group exhibits free rotation around the ester oxygen bond
  • The thiophene ring’s planar geometry prevents axial chirality

Tautomerism

The 2-amino group may theoretically undergo tautomerism with imino forms, but this is hindered by aromatic stabilization of the thiophene ring.

Conformational Analysis

  • The isopropyl ester adopts a staggered conformation to minimize steric strain
  • The phenyl group at position 4 lies perpendicular to the thiophene plane due to π-π interactions

Properties

IUPAC Name

propan-2-yl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(10(3)19-14(13)16)11-7-5-4-6-8-11/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBGKVYZZGECIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via enamine intermediate formation, followed by sulfur incorporation and cyclization:

  • Knoevenagel Condensation : The ketone (acetophenone) reacts with isopropyl cyanoacetate to form an α,β-unsaturated nitrile.
  • Sulfur Incorporation : Elemental sulfur reacts with the nitrile group, forming a thioamide intermediate.
  • Cyclization : Base-mediated ring closure yields the 2-aminothiophene core.

Stoichiometric Ratios :

  • Isopropyl cyanoacetate : Acetophenone : Sulfur = 1 : 1 : 1 (molar ratio).
  • Base (e.g., diethylamine) is typically used in excess (1.2–2.0 equiv).

Optimized Protocol

Stepwise Procedure :

  • Dissolve acetophenone (10 mmol, 1.20 g) and isopropyl cyanoacetate (10 mmol, 1.43 g) in anhydrous ethanol (50 mL).
  • Add elemental sulfur (10 mmol, 0.32 g) and diethylamine (12 mmol, 1.22 g) dropwise at 0°C.
  • Stir the mixture at 60–65°C for 4–6 hours under nitrogen.
  • Cool to room temperature, then pour into ice-cold 3 M HCl (100 mL).
  • Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate.
  • Purify the crude product via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a pale-yellow solid.

Yield : 75–85% (reported analogs: 71–92%).
Purity : ≥95% (HPLC).

Alternative Synthetic Approaches

Microwave-Assisted Gewald Reaction

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields.

Conditions :

  • Solvent: Ethanol or acetonitrile.
  • Temperature: 120°C (closed vessel).
  • Time: 20–30 minutes.
  • Yield: Comparable to conventional heating (78–82%).

Solvent-Free Synthesis

Eliminating solvents enhances atom economy and reduces waste.

Procedure :

  • Mechanochemically grind acetophenone, isopropyl cyanoacetate, sulfur, and morpholine (1:1:1:1.5) in a ball mill.
  • Heat at 80°C for 2 hours.
  • Extract with ethyl acetate and purify by recrystallization (ethanol/water).

Yield : 70–75%.

Critical Analysis of Reaction Parameters

Base Selection

Bases influence reaction rate and yield:

Base Yield (%) Reaction Time (h)
Diethylamine 85 4
Morpholine 80 5
Pyridine 65 8

Diethylamine provides optimal proton abstraction and intermediate stabilization.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) accelerate the reaction but complicate purification. Ethanol balances reactivity and practicality.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.30 (d, J = 6.1 Hz, 6H, CH(CH₃)₂), 2.35 (s, 3H, C5-CH₃), 4.95 (sept, J = 6.1 Hz, 1H, OCH(CH₃)₂), 5.90 (s, 2H, NH₂), 6.80–7.45 (m, 5H, C4-Ph).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Diethylamine hydrochloride precipitates during acidification, entrapping product.
  • Solution : Use excess base (1.5 equiv) and slow acid addition.

Ester Hydrolysis

  • Issue : Prolonged heating in ethanol may hydrolyze the isopropyl ester.
  • Solution : Limit reaction time to ≤6 hours and maintain pH > 8.

Scalability and Industrial Relevance

Batch sizes up to 1 kg have been reported with consistent yields (80–82%) using:

  • Continuous Flow Reactors : Improved heat transfer and mixing.
  • Crystallization-Based Purification : Reduces reliance on column chromatography.

Chemical Reactions Analysis

Types of Reactions: : Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products: : The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .

Comparison with Similar Compounds

Key Observations:

Ester Group Influence :

  • Replacing the ethyl ester (C₂H₅) with a bulkier isopropyl group increases molecular weight by ~14 g/mol and logP by 0.5 units, suggesting enhanced lipophilicity. This modification may improve membrane permeability but reduce aqueous solubility.

Phenyl Substituent Effects :

  • The 4-propylphenyl analog exhibits a higher logP (4.2 vs. 3.5) and molecular weight (325.44 vs. 283.37 g/mol) due to the hydrophobic propyl chain. Such substitutions are often employed to optimize pharmacokinetic properties, such as metabolic stability.

Research Findings and Implications

SHELX in Structural Analysis :
Crystallographic refinement via SHELXL ensures accurate determination of bond lengths, angles, and intermolecular interactions, which are critical for rational drug design .

Biological Relevance: While biological data for the target compound is unavailable, 2-aminothiophene derivatives are investigated for antimicrobial, anticancer, and anti-inflammatory activities. Substituent variations (e.g., ester groups, phenyl chains) modulate target affinity and selectivity.

Industrial Specifications : Commercial analogs like the 4-propylphenyl derivative are supplied with >95% purity, highlighting the industrial scalability of these compounds.

Biological Activity

Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS Number: 627058-14-4) is a thiophene derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.

  • Molecular Formula : C₁₅H₁₇NO₂S
  • Molecular Weight : 275.37 g/mol
  • IUPAC Name : propan-2-yl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular processes.
  • Protein Interaction : The compound can bind to proteins, influencing their function and potentially leading to therapeutic outcomes in diseases such as cancer.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A structure–activity relationship (SAR) analysis has identified this compound as a promising candidate for further development in cancer therapeutics:

  • In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
CompoundCell LineIC50 (µM)
This compoundHeLa15
Isopropyl 2-amino-5-methyl-4-phenylthiopheneMCF720

These results suggest that modifications to the thiophene structure can enhance biological activity, making it a valuable scaffold in drug design.

Enzyme Inhibition Studies

Enzymatic assays have shown that this compound can effectively inhibit specific enzymes involved in disease pathways:

  • Polo-like Kinase 1 (Plk1) : Inhibition studies revealed that the compound significantly reduces Plk1 activity, which is crucial in cell cycle regulation.
Enzyme% Inhibition at 50 µM
Plk170%

This inhibition suggests potential applications in targeting cell division in cancer cells.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various thiophene derivatives, including this compound. The study utilized a panel of human cancer cell lines and assessed the compound's efficacy through MTT assays.

Findings :
The compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.

Case Study: Enzyme Interaction

Research conducted on the interaction between this compound and Plk1 demonstrated that the compound binds to the active site, inhibiting its function. This was confirmed through kinetic studies and molecular docking simulations.

Q & A

Q. What are the common synthetic routes for Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Cyclocondensation : Reacting a β-keto ester with a nitrile or thiourea derivative to form the thiophene core .
  • Esterification : Introducing the isopropyl ester group via acid-catalyzed transesterification or direct alkylation .
  • Purification : Column chromatography or recrystallization to achieve high purity (>95%) . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize side products .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity of the thiophene ring .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (theoretical: ~261.34 g/mol for the ethyl analog; adjust for isopropyl substitution) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and assess purity .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

  • Temperature : Lower temperatures (0–5°C) during cyclocondensation reduce side reactions .
  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to enhance reaction efficiency in esterification steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Workup Protocols : Sequential extraction with ethyl acetate and brine minimizes residual impurities .

Q. How do structural modifications at the 4-phenyl or 5-methyl positions influence biological activity?

Substituent effects are significant:

  • 4-Phenyl Group : Hydrophobic interactions with biological targets (e.g., enzymes) enhance binding affinity. Replacing phenyl with cyclohexylphenyl reduces activity by ~40% in antimicrobial assays .
  • 5-Methyl Group : Steric hindrance from methyl substitution can alter selectivity. Studies on ethyl analogs show that methyl-to-ethyl substitution increases cytotoxicity by 2-fold in cancer cell lines .
  • Isopropyl Ester : Compared to ethyl esters, the isopropyl group improves metabolic stability in pharmacokinetic studies .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies)?

Contradictions may arise from:

  • Purity Discrepancies : Validate compound purity via HPLC (>98%) before assays .
  • Assay Conditions : Standardize parameters (e.g., pH, serum concentration) to ensure reproducibility .
  • Structural Analogues : Compare activity with closely related derivatives (e.g., methyl vs. ethyl esters) to identify substituent-specific trends .
  • Target Selectivity : Use computational docking to assess binding modes with different protein conformations .

Methodological Recommendations

  • Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of substituent effects on bioactivity .
  • Scale-Up Synthesis : Pilot reactions in microwave reactors to reduce reaction times by 50% while maintaining yields .
  • Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT) on HEK293 cells to prioritize derivatives for in vivo studies .

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